Technical Monograph: Physicochemical Profile of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Technical Monograph: Physicochemical Profile of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
The following technical guide provides an in-depth physicochemical analysis of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one . This monograph is structured for research scientists and process chemists, focusing on the molecule's properties as an electrophilic intermediate in organic synthesis.
Executive Summary
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one is a functionalized
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Specification |
| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one |
| Molecular Formula | |
| Molecular Weight | 203.71 g/mol |
| Structural Class | |
| Chirality | Two stereocenters: C2 (butanoyl chain) and C3' (piperidine ring). Exists as two diastereomeric pairs (4 stereoisomers). |
| CAS (Analog) | Referenced to 4593-19-5 (Ethanone analog) |
Stereochemical Complexity
Unlike simple piperidine amides, this molecule possesses significant stereochemical complexity. The presence of a chiral center at the
-
Conformation: The piperidine ring predominantly adopts a chair conformation with the methyl group in an equatorial position to minimize 1,3-diaxial interactions.
-
Rotamerism: Restricted rotation around the Amide C-N bond (
) creates observable rotamers in low-temperature NMR.
Physicochemical Properties
Data below represents a synthesis of experimental values from close structural analogs (e.g., 2-chloro-1-(piperidin-1-yl)ethanone) and calculated predictive models.
Lipophilicity & Solubility Profile
The addition of the ethyl group (butanoyl) and methyl group (piperidine) significantly increases lipophilicity compared to the parent chloroacetamide.
| Property | Value (Predicted/Observed) | Context for Formulation |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderate lipophilicity; readily crosses cell membranes. |
| LogD (pH 7.4) | 2.6 | Non-ionizable at physiological pH (Amide N is not basic). |
| Water Solubility | < 0.5 mg/mL | Poorly soluble in aqueous media; requires cosolvents (DMSO, EtOH). |
| Boiling Point | ~285–295 °C (at 760 mmHg) | High boiling point due to dipole-dipole interactions of the amide. |
| Physical State | Viscous Oil or Low-Melting Solid | Diastereomeric mixtures often suppress crystallization, leading to oils. |
Reactivity & Stability
The core utility of this molecule lies in the reactivity of the C-Cl bond.
-
Electrophilicity: The
-carbon is highly electrophilic, susceptible to attack by amines, thiols, or alkoxides. -
Hydrolytic Stability:
-
Acidic pH: Stable. The amide bond resists hydrolysis under mild acidic conditions.
-
Basic pH: Labile. Susceptible to both amide hydrolysis and Favorskii-type rearrangements depending on base strength.
-
Thermal: Stable up to ~120°C; degradation via HCl elimination may occur at higher temperatures.
-
Visualizing Reactivity & Analysis
The following diagram illustrates the electrophilic sites and the analytical workflow for characterizing the compound.
Caption: Reactivity map highlighting the competition between
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability (HPLC Method)
Objective: To quantify the degradation rate of the
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Acetonitrile (HPLC Grade).
-
Internal Standard: Acetophenone.
Methodology:
-
Stock Preparation: Dissolve 10 mg of the analyte in 1 mL Acetonitrile.
-
Incubation: Spike 50 µL of stock into 950 µL of PBS (pre-warmed to 37°C). Vortex immediately.
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Add 100 µL cold Acetonitrile containing Internal Standard to precipitate any buffer salts and stop reaction.
-
Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Gradient 10%
90% ACN in Water (+0.1% Formic Acid). -
Detection: UV at 210 nm (Amide band).
-
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Protocol 2: Structural Validation via GC-MS
Objective: To confirm identity and diastereomeric purity.
Parameters:
-
Inlet Temp: 250°C (Split 20:1).
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI (70 eV).
Diagnostic Ions (m/z):
-
[M]+: 203/205 (Characteristic 3:1 Chlorine isotope pattern).
-
Base Peak: m/z 112 (3-methylpiperidinyl cation) or m/z 98 (methylpiperidine fragment).
-
-Cleavage: Loss of
or Propyl chain depending on fragmentation energy. -
Note: Diastereomers may appear as partially resolved doublets in the chromatogram.
Handling & Safety (E-E-A-T)
Warning: As an
-
Hazards: Lachrymator; causes severe skin and eye irritation. Potential sensitizer.
-
Containment: Must be handled in a certified chemical fume hood.[2]
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the electrophilic chloride before disposal.
References
- -Chloroamides via Photoenzymatic Hydroalkylation. National Institutes of Health (NIH). Link
-
PubChem. (2025).[3] Compound Summary: 2-Chloro-1-(piperidin-1-yl)ethanone (CAS 1440-60-4).[3] National Library of Medicine. Link
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Link
-
BenchChem. (2025).[2] Application Protocol: Amidation of 3-Chlorobutyryl Chloride. Link
-
EPA. (2025). Physicochemical Properties of Piperidine Derivatives. US Environmental Protection Agency CompTox Dashboard. Link
